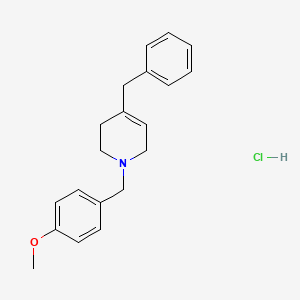
4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound has a unique structure and properties that make it useful in a variety of different applications. In
作用机制
The mechanism of action of 4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it activates dopamine receptors in the brain. This activation leads to an increase in dopamine levels, which can help to alleviate symptoms of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride has a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help to alleviate symptoms of Parkinson's disease. It has also been shown to have anti-inflammatory and pain-relieving effects.
实验室实验的优点和局限性
One of the main advantages of using 4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride in lab experiments is its unique structure and properties. This compound has a number of potential applications in the field of neuroscience and other areas of scientific research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to determine its exact effects.
未来方向
There are a number of future directions for research on 4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride. One area of research is to further explore its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is to investigate its potential as an anti-inflammatory and pain-relieving agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its exact effects on the brain and body.
合成方法
The synthesis of 4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride can be achieved through a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 2,3-dihydrofuran to form a tetrahydropyridine intermediate, which is then benzylated using benzyl chloride to give the final product.
科学研究应用
4-benzyl-1-(4-methoxybenzyl)-1,2,3,6-tetrahydropyridine hydrochloride has been studied for a variety of different scientific research applications. One of the main areas of research has been in the field of neuroscience. This compound has been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use as a pain reliever and as an anti-inflammatory agent.
属性
IUPAC Name |
4-benzyl-1-[(4-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO.ClH/c1-22-20-9-7-19(8-10-20)16-21-13-11-18(12-14-21)15-17-5-3-2-4-6-17;/h2-11H,12-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXUFRGDCBOZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(=CC2)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5173513.png)

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5173529.png)

![methyl 2-[(4-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5173546.png)
![2-methyl-1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5173557.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B5173558.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5173578.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5173587.png)
![7-[2-(4-biphenylyl)-2-oxoethyl]-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B5173589.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B5173594.png)
![1-(4-ethylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5173600.png)
![2-{[(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B5173607.png)